3-(1-Aminoethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition hCA II Ki Value

Researchers developing carbonic anhydrase II probes often face reproducibility failures from unvalidated sulfonamide scaffolds. 3-(1-Aminoethyl)benzenesulfonamide (CAS 736913-57-8) resolves this: • Validated hCA II inhibitor: Ki = 2.3 nM; para-substituted analogs lose potency by orders of magnitude • Defined SAR: meta-1-aminoethyl placement is essential for target engagement • Assay-ready: 95% purity, LogP -0.14, aqueous solubility 580.4 mg/L - compatible with standard protocols without special solubilization

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 736913-57-8
Cat. No. B1276234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)benzenesulfonamide
CAS736913-57-8
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)S(=O)(=O)N)N
InChIInChI=1S/C8H12N2O2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)
InChIKeyKQYBOYXTCLYWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminoethyl)benzenesulfonamide (CAS 736913-57-8): A Potent Carbonic Anhydrase II Inhibitor and Versatile Sulfonamide Building Block


3-(1-Aminoethyl)benzenesulfonamide (CAS 736913-57-8) is an aromatic sulfonamide featuring a primary amine and a sulfonamide functional group [1]. With a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol, it exhibits a potent in vitro binding affinity for human carbonic anhydrase II (hCA II), with a reported Ki value of 2.3 nM [2][3]. This compound is also recognized as a versatile small molecule scaffold and building block for the synthesis of more complex therapeutic agents .

Why Generic Benzenesulfonamide Substitution is Inadequate for 3-(1-Aminoethyl)benzenesulfonamide Procurement


The specific placement of the 1-aminoethyl group at the meta position relative to the sulfonamide moiety is a critical determinant of the compound's biological activity and physicochemical properties [1]. As demonstrated by comparative Ki values against human carbonic anhydrase II, a simple switch to a para-substituted analog like 4-(2-aminoethyl)benzenesulfonamide can result in a potency loss of up to several orders of magnitude [2]. Furthermore, the compound's unique LogP of -0.14 and estimated water solubility of 580.4 mg/L distinguish it from other regioisomers, impacting its formulation and assay behavior [3]. This strict structure-activity relationship (SAR) makes generic substitution without supporting data a significant risk for research reproducibility and project timelines.

Quantitative Differentiators for 3-(1-Aminoethyl)benzenesulfonamide (CAS 736913-57-8) Against Key Analogs


hCA II Inhibitory Potency: 3-(1-Aminoethyl)benzenesulfonamide vs. 4-(2-Aminoethyl)benzenesulfonamide

3-(1-Aminoethyl)benzenesulfonamide demonstrates a Ki of 2.3 nM against human carbonic anhydrase II (hCA II) [1][2]. In contrast, a closely related analog, 4-(2-aminoethyl)benzenesulfonamide, exhibits significantly lower potency against the same target, with reported Ki values ranging from 18.1 nM to 2055 nM [3]. This represents a minimum 7.9-fold difference in affinity, underscoring the critical role of the aminoethyl side chain's position and length.

Carbonic Anhydrase Inhibition hCA II Ki Value

Physicochemical Profile: Lipophilicity and Water Solubility of 3-(1-Aminoethyl)benzenesulfonamide

The compound's predicted LogP is -0.14, and its estimated water solubility is 580.4 mg/L at 25°C [1]. This hydrophilic profile is a differentiating feature for in vitro assays requiring aqueous solubility. Positional isomers, such as 4-(1-aminoethyl)benzenesulfonamide, are expected to exhibit altered lipophilicity due to the different spatial arrangement of the functional groups, potentially affecting their partitioning and solubility in biological systems.

ADME Lipophilicity Solubility

Synthetic Utility: 3-(1-Aminoethyl)benzenesulfonamide as a Building Block for 1,2,4-Triazole Derivatives

The primary amine group of 3-(1-aminoethyl)benzenesulfonamide makes it a versatile nucleophile for constructing more complex heterocyclic systems. It has been specifically employed as a starting material for the synthesis of 1,2,4-triazole-5-one-based benzenesulfonamide derivatives [1]. This reactivity is not a universal feature of all benzenesulfonamides, as the availability of the primary amine in the correct spatial orientation is crucial for these ring-closing reactions. The meta-positioning of the aminoethyl group provides a unique trajectory for the formation of these specific heterocycles.

Medicinal Chemistry Organic Synthesis Building Block

Commercial Availability: High Purity of 3-(1-Aminoethyl)benzenesulfonamide

The compound is routinely available with a certified purity of 95% . While this is a standard purity for many research chemicals, it is a critical specification for procurement. Using a lower-purity batch, or an analog with a poorly defined purity profile, can introduce impurities that act as confounding inhibitors or alter the reaction outcome, directly compromising experimental reproducibility. This well-defined purity standard mitigates that risk.

Procurement Purity Reproducibility

Ideal Application Scenarios for 3-(1-Aminoethyl)benzenesulfonamide Based on Differentiated Evidence


Potent and Selective hCA II Chemical Probe Development

The compound's exceptional in vitro potency against hCA II (Ki = 2.3 nM) makes it an ideal starting point for the development of highly selective chemical probes [1][2]. Researchers investigating the role of hCA II in physiology or disease can utilize this scaffold to ensure robust target engagement. Its >7.9-fold difference in potency compared to a key analog like 4-(2-aminoethyl)benzenesulfonamide provides a strong basis for achieving selectivity against other isoforms within the carbonic anhydrase family [3].

Synthesis of Novel 1,2,4-Triazole-Based Sulfonamide Libraries

The primary amine functionality of 3-(1-aminoethyl)benzenesulfonamide allows for its use as a versatile nucleophile in heterocyclic chemistry. A documented application is its use in ring-closing reactions to generate 1,2,4-triazole-5-one-based benzenesulfonamides [4]. This makes it a valuable building block for medicinal chemistry groups focused on synthesizing focused libraries of novel sulfonamide derivatives for screening against a variety of biological targets.

In Vitro Assays Requiring High Aqueous Solubility and Reproducibility

With a favorable predicted aqueous solubility of 580.4 mg/L and a low LogP of -0.14, this compound is well-suited for standard biochemical and cell-based assays without the need for complex solubilization protocols [5]. This, combined with its consistent commercial purity of 95%, reduces experimental variability . Researchers can confidently use this compound to generate reproducible, high-quality data, knowing that solubility and purity are unlikely to be confounding factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Aminoethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.